molecular formula C6H11NO2S B11943792 [1,3]Thiazinane-4-carboxylic acid, 3-methyl- CAS No. 319475-11-1

[1,3]Thiazinane-4-carboxylic acid, 3-methyl-

Cat. No.: B11943792
CAS No.: 319475-11-1
M. Wt: 161.22 g/mol
InChI Key: DAVSGXHEXWVXKH-UHFFFAOYSA-N
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Description

[1,3]Thiazinane-4-carboxylic acid, 3-methyl- is a six-membered heterocyclic compound featuring a thiazinane ring (containing sulfur and nitrogen) with a methyl substituent at position 3 and a carboxylic acid group at position 4.

Properties

CAS No.

319475-11-1

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

3-methyl-1,3-thiazinane-4-carboxylic acid

InChI

InChI=1S/C6H11NO2S/c1-7-4-10-3-2-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

DAVSGXHEXWVXKH-UHFFFAOYSA-N

Canonical SMILES

CN1CSCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Acyl Thiourea Intermediate : Thiourea reacts with methacryloyl chloride to form N-methacryloyl thiourea (64 ).

  • Thermal Cyclization : Heating 64 at 80–100°C in acidic media (e.g., HCl/EtOH) induces cyclization, forming the 1,3-thiazinane ring.

  • Oxidation to Carboxylic Acid : The ketone group at position 4 is oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃.

Table 1: Optimization of Cyclization Parameters

Starting MaterialReagents/ConditionsYield (%)Reference
Methacryloyl chlorideThiourea, HCl/EtOH, 80°C65–75
N-Methyl thioureaAcryloyl chloride, 100°C52–68

Acetylation-Cyclization Strategies Using Carboxylic Acid Precursors

A patent by WO2009065797A1 details a single-step synthesis of 4-carboxy-1,3-thiazolidinium carboxylates, which can be adapted for six-membered thiazinane systems. Although the patent focuses on five-membered thiazolidines, extrapolating the method to 1,3-thiazinane involves elongating the carbon chain in the starting material.

Key Steps for Six-Membered Ring Formation

  • Substrate Selection : Use 4-carboxy-1,3-thiazinane instead of 1,3-thiazolidin-4-carboxylic acid.

  • Acetylation : Treat the substrate with acetic anhydride in ethanol at 40–85°C to form N-acetyl-1,3-thiazinane-4-carboxylic acid.

  • Deprotection : Hydrolyze the acetyl group using NaOH or H₂O to yield the free carboxylic acid.

Table 2: Acetylation Conditions and Outcomes

SubstrateSolventTemperature (°C)Time (h)Yield (%)
1,3-Thiazinane-4-carboxylic acidEthanol851660–70
N-Methyl derivativeEthanol222435–59

Plasma-Driven Degradation as a Synthetic Pathway

A novel approach involves the photocatalytic degradation of β-lactam antibiotics to yield 3-methyl-1,3-thiazinane-4-carboxylic acid as an intermediate. Gholami et al. demonstrated that cephalexin degradation over N-doped WO₃-x@mesoporous carbon catalysts produces this compound via cleavage of the β-lactam ring.

Mechanism of Photocatalytic Formation

  • Ring Opening : Visible-light irradiation breaks the β-lactam ring, releasing a thiol group.

  • Cyclization : The thiol reacts with adjacent amine and carboxylic acid groups to form the thiazinane ring.

  • Methylation : Methyl groups are introduced via residual solvents or reagents (e.g., methanol).

Table 3: Photocatalytic Degradation Parameters

CatalystLight SourceTime (min)Yield (%)Reference
NM-WO₃-x@MCVisible12090
TiO₂UV18045

Alternative Routes: Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates and yields in thiazinane synthesis. For example, ferrocene-containing 1,3-thiazinan-2-imines were synthesized using ultrasound to generate β-hydroxy thiourea intermediates. Adapting this method:

  • Ultrasound Activation : Mix 3-methylamino-1-propanol with phenyl isothiocyanate under ultrasound to form β-hydroxy thiourea.

  • Cyclization : Add acetic acid to induce ring closure.

Equation 1 :

3-Methylamino-1-propanol+CS(NH2)2Ultrasound3-Methyl-1,3-thiazinane-4-carboxylic acid\text{3-Methylamino-1-propanol} + \text{CS(NH}2\text{)}2 \xrightarrow{\text{Ultrasound}} \text{3-Methyl-1,3-thiazinane-4-carboxylic acid}

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Each Method

MethodAdvantagesLimitationsScale-Up Potential
CyclizationHigh yields (65–75%)Requires toxic reagents (HCl)Moderate
AcetylationSingle-step synthesisLow yields for six-membered ringsLow
PhotocatalysisEco-friendlyDependent on catalyst stabilityHigh
UltrasoundRapid reaction timesSpecialized equipment neededModerate

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazinane-4-carboxylic acid, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of [1,3]Thiazinane-4-carboxylic acid, 3-methyl-.

Scientific Research Applications

Chemistry

In chemistry, [1,3]thiazinane-4-carboxylic acid, 3-methyl- serves as a building block for synthesizing more complex molecules. Its structure allows researchers to study various reaction mechanisms and develop new synthetic pathways.

Biology

The compound is studied for its role in sulfur metabolism and its potential as a biomarker for certain diseases. Research indicates that it may be implicated in metabolic pathways involving homocysteine and formaldehyde. Specifically, it is formed as an adduct in vivo, which may have implications for metabolic disorders related to homocysteine levels .

Medicine

In the medical field, ongoing research explores its potential therapeutic applications , including:

  • Antioxidant and anti-inflammatory properties : Compounds with similar structures have shown promise in these areas.
  • Drug development : The compound may serve as a precursor for developing novel pharmaceuticals targeting specific diseases.

Industry

The unique properties of [1,3]thiazinane-4-carboxylic acid, 3-methyl- make it useful in industrial applications such as:

  • Material development : Its chemical characteristics can aid in creating new materials with specific properties.
  • Chemical processes : It can be utilized in various chemical reactions to enhance yield and efficiency.

Case Study 1: Metabolic Pathways

Research has demonstrated that [1,3]thiazinane-4-carboxylic acid, 3-methyl- is involved in metabolic pathways associated with homocysteine metabolism. Studies revealed that this compound forms adducts with homocysteine and formaldehyde in vivo, suggesting a potential link to metabolic disorders .

Case Study 2: Antioxidant Activity

A series of experiments assessed the antioxidant properties of derivatives of [1,3]thiazinane-4-carboxylic acid, 3-methyl-. These studies found that certain derivatives exhibited significant free radical scavenging activity, indicating their potential use in therapeutic applications against oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of [1,3]Thiazinane-4-carboxylic acid, 3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form adducts with aldehydes, such as formaldehyde, through nucleophilic addition reactions. This interaction can affect various metabolic pathways and potentially influence cellular functions .

Comparison with Similar Compounds

3-Alkyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-ones

  • Structure : Features a 4-methylsulfonylphenyl group at position 2 and an alkyl chain at position 3.
  • Synthesis : Prepared via cyclocondensation of 4-methylsulfonylbenzaldehyde with amines and thiosalicylic acid in toluene under reflux .

3-Hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)quinoline-2-carboxamides

  • Structure: Incorporates a quinoline-carboxamide moiety linked to the thiazinane ring.
  • Synthesis: Synthesized via a one-pot reaction involving quinoline hydrazide, benzaldehyde, and 3-mercaptopropionic acid with EDC as a coupling agent .
  • Key Difference: The quinoline moiety introduces aromaticity and π-stacking capabilities, which are absent in the parent compound, making these derivatives suitable for antimicrobial or anticancer studies.

Oxadiazolyl-1,3-thiazinane-4-carboxylic Acid

  • Structure : Contains an oxadiazole ring fused to the thiazinane core.
  • Synthesis : Achieved via palladium-catalyzed coupling reactions under mild conditions (70°C, 12 hours) .
  • Key Difference : The oxadiazole group enhances metabolic stability and bioavailability, a critical advantage over the carboxylic acid group in drug design .

1,3-Benzothiazinan-4-one Derivatives

  • Structure : Benzene-fused thiazinane ring with a ketone at position 4.
  • Synthesis : Formed by reacting 4-methylsulfonylbenzaldehyde with aromatic amines and thiosalicylic acid in the presence of p-TsOH .

Table 1. Structural Comparison of Thiazinane Derivatives

Compound Position 2 Substituent Position 3 Substituent Position 4 Functional Group Key Feature
[1,3]Thiazinane-4-carboxylic acid, 3-methyl- H Methyl Carboxylic acid Metabolic detection
3-Alkyl-thiazinan-4-ones 4-Methylsulfonylphenyl Alkyl Ketone Electrophilic sulfonyl group
Quinoline-carboxamide derivatives Phenyl Hydroxyquinoline Carboxamide Aromatic π-system
Benzothiazinan-4-ones Benzene-fused Aryl Ketone Enhanced rigidity

Biological Activity

[1,3]Thiazinane-4-carboxylic acid, 3-methyl- is a heterocyclic compound featuring a thiazine ring structure, with the molecular formula C₆H₁₁NO₂S. This compound has garnered attention due to its potential biological activities, particularly in relation to metabolic disorders and its interactions with various biomolecules.

Chemical Structure and Properties

The compound is characterized by:

  • A thiazine ring that includes nitrogen and sulfur.
  • A carboxylic acid functional group at the 4-position.
  • A methyl group at the 3-position.

These structural features contribute to its unique chemical properties and biological activities.

Metabolic Pathways

Research indicates that [1,3]thiazinane-4-carboxylic acid, 3-methyl- plays a role in metabolic pathways involving homocysteine (Hcy) and formaldehyde (FA). It is formed as an adduct in vivo, suggesting implications for metabolic disorders related to elevated homocysteine levels. Elevated homocysteine is associated with cardiovascular diseases and neurological disorders, making this compound a potential target for therapeutic development .

Antioxidant and Anti-inflammatory Properties

Compounds similar to [1,3]thiazinane-4-carboxylic acid have been studied for their antioxidant and anti-inflammatory properties. These activities are crucial in mitigating oxidative stress and inflammation, which are underlying factors in many chronic diseases. The mechanism of action may involve scavenging free radicals or modulating inflammatory pathways .

Comparative Biological Activity

To better understand the biological significance of [1,3]thiazinane-4-carboxylic acid, it is useful to compare it with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
1,3-Thiazolidine-4-carboxylic AcidContains a thiazolidine ringKnown for antioxidant properties
1,4-Thiazepane-4-carboxylic AcidFeatures a seven-membered ringExhibits different reactivity patterns
2-Mercapto-thiazolidine-4-carboxylic AcidContains a thiol groupPotential applications in drug design

This table highlights the diversity within thiazine-related chemistry while emphasizing the unique positioning of [1,3]thiazinane-4-carboxylic acid regarding its synthesis from biological precursors and potential metabolic roles.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazine derivatives:

  • Antimicrobial Activities : Thiazine derivatives have shown promising results against various pathogens. For example, compounds with similar structures have demonstrated significant antimicrobial activity against both bacterial and fungal strains .
  • Anticancer Potential : Some thiazine derivatives have exhibited anticancer properties through mechanisms that induce apoptosis in cancer cells. Studies suggest that these compounds may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
  • Anti-diabetic Effects : Research indicates that certain thiazines can improve insulin sensitivity and lower blood glucose levels in diabetic models. This suggests potential therapeutic applications for managing diabetes .

Analytical Methods for Detection

The detection of [1,3]thiazinane-4-carboxylic acid in biological samples has been facilitated by advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been employed to identify and quantify this compound in human urine. This method allows for high sensitivity and specificity, making it suitable for clinical applications .

Q & A

Q. How can the synthesis of 3-methyl-[1,3]thiazinane-4-carboxylic acid be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves condensation of aldehydes with homocysteine derivatives. For example, using terephthalaldehyde and homocysteine thiolactone under acidic reflux conditions (e.g., CF₃CO₂H in ethanol, 4 hours) yields substituted thiazinane-carboxylic acids . Key parameters include pH control (acidic), reaction temperature (reflux), and stoichiometric ratios of reagents. Purification via recrystallization or chromatography ensures high purity.

Q. What spectroscopic techniques are most effective for characterizing 3-methyl-[1,3]thiazinane-4-carboxylic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve stereochemistry and ring conformation. Mass spectrometry (EI or ESI) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography, as demonstrated in thiazinane-thione derivatives, provides definitive stereochemical data .

Q. How does pH influence the stability of 3-methyl-[1,3]thiazinane-4-carboxylic acid in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted under varying pH (e.g., 2–10) at controlled temperatures (25–37°C). Use HPLC or GC-MS to monitor degradation products. For instance, acidic conditions (pH < 4) may promote hydrolysis of the thiazinane ring, while neutral to basic conditions stabilize the carboxylate form .

Advanced Research Questions

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized to detect trace levels of 3-methyl-[1,3]thiazinane-4-carboxylic acid in biological matrices?

  • Methodological Answer : Derivatize the compound with isobutyl chloroformate (IBCF) to enhance volatility. Use liquid-liquid extraction (LLE) with ethyl acetate for sample cleanup. GC-MS parameters: DB-5MS column (30 m × 0.25 mm), splitless injection, and electron ionization (70 eV). Quantify via selected ion monitoring (SIM) for fragment ions (e.g., m/z 132, 174) .

Q. What experimental strategies resolve contradictions in reported biological activities of thiazinane derivatives?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times, dose ranges). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media. Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) to confirm target specificity .

Q. How do ruthenium(II) complexes interact with 3-methyl-[1,3]thiazinane-4-carboxylic acid to enable luminescence-based detection of homocysteine?

  • Methodological Answer : Ruthenium(II) polypyridyl complexes with aldehyde groups react selectively with homocysteine to form thiazinane adducts, inducing a luminescence "turn-on" response. Optimize reaction conditions (aqueous buffer, 37°C) and measure emission spectra (λₑₓ = 450 nm, λₑₘ = 610 nm) for quantification. Control experiments with cysteine or glutathione ensure selectivity .

Q. What are the challenges in quantifying 3-methyl-[1,3]thiazinane-4-carboxylic acid in human urine, and how can they be mitigated?

  • Methodological Answer : Matrix interference from urea and salts complicates detection. Mitigation strategies include solid-phase extraction (SPE) with C18 cartridges, derivatization with IBCF, and internal standardization (e.g., deuterated analogs). Validate method precision (RSD < 10%) and recovery rates (85–115%) across multiple urine batches .

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